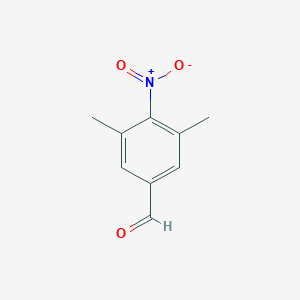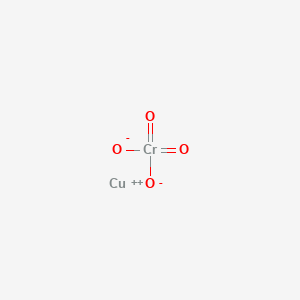
铬酸铜
描述
Copper chromate, also known as copper(II) chromate, is a chemical compound with the formula CuCrO₄. This compound is composed of copper, chromium, and oxygen. It typically appears as a bright green, crystalline solid and is known for its vibrant color and diverse applications across various industries .
科学研究应用
Copper chromate has numerous scientific research applications, including:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
作用机制
Copper chromate, also known as copper (II) chromate or cupric chromate, is a chemical compound with the formula CuCrO4 . It is a bright green, crystalline solid with numerous uses across different industries .
Target of Action
Copper chromate primarily targets metal surfaces, where it forms a protective film containing complex chromium compounds . It is also used as a wood preservative, targeting fungi and other organisms that could potentially harm the wood .
Mode of Action
Copper chromate is formed on metal surfaces as a result of a chemical attack that occurs when a metal is immersed in or sprayed with an aqueous solution of chromic acid, chromium salts such as sodium or potassium chromate or dichromate, hydrofluoric acid or hydrofluoric acid salts, phosphoric acid, or other mineral acids . In the case of wood preservation, its efficacy comes from its ability to prevent the growth of fungi and other organisms .
Biochemical Pathways
It is known that copper ions readily form complexes with biomolecules containing amino acid residues . Copper chromate contains the chromate ion, CrO4 2-, which gives it a distinctive green color and specific reactivity profile .
Pharmacokinetics
It is known that copper chromate is an inorganic compound that is insoluble in water but soluble in acids .
Result of Action
The primary result of copper chromate’s action is the formation of a protective film on metal surfaces, which helps prevent corrosion . When used as a wood preservative, it prevents the growth of harmful organisms, thereby extending the life of the wood .
Action Environment
The action of copper chromate can be influenced by environmental factors. . It’s important to note that copper chromate poses significant risks due to its toxicity. If the compound makes its way into water bodies, it can be detrimental to aquatic life .
生化分析
Biochemical Properties
Copper chromate can interact with various biomolecules, including enzymes and proteins. For instance, certain bacteria such as Bacillus cereus SJ1 and Leucobacter sp. CRB1 have shown the ability to reduce toxic hexavalent chromium (Cr(VI)) present in copper chromate to less toxic trivalent chromium (Cr(III)) . This biochemical reaction is crucial for the detoxification and bioremediation of chromium-contaminated environments .
Cellular Effects
The effects of copper chromate on cells are primarily related to its chromium content. Chromium (VI), a component of copper chromate, is known to be carcinogenic, mutagenic, and teratogenic due to its strong oxidizing nature . Therefore, exposure to copper chromate can potentially lead to significant cellular damage.
Molecular Mechanism
The molecular mechanism of copper chromate’s action involves its interaction with various biomolecules. The reduction of Cr(VI) to Cr(III) by bacteria is a key example of this. This process likely involves the binding of Cr(VI) to specific enzymes or proteins within the bacterial cell, which then facilitate the reduction process .
Temporal Effects in Laboratory Settings
The effects of copper chromate can change over time in laboratory settings. For instance, bacteria such as Bacillus cereus SJ1 can gradually reduce the Cr(VI) in copper chromate to Cr(III), thereby decreasing its toxicity .
Metabolic Pathways
Copper chromate can potentially interact with various metabolic pathways due to its chromium content. For instance, the reduction of Cr(VI) to Cr(III) by bacteria is a metabolic process that involves specific enzymes .
准备方法
Synthetic Routes and Reaction Conditions: Copper chromate can be synthesized in the laboratory by reacting solutions of copper(II) sulfate and potassium chromate. The reaction is represented as follows: [ \text{CuSO}_4 + \text{K}_2\text{CrO}_4 \rightarrow \text{CuCrO}_4 + \text{K}_2\text{SO}_4 ] Once the reaction is complete, copper chromate precipitates out of the solution as a bright green solid, which can then be collected and dried for further use .
Industrial Production Methods: Industrial production of copper chromate often involves the thermal decomposition of copper barium ammonium chromate. This method involves exposing the precursor to high temperatures (350-450°C) in a muffle furnace, resulting in the formation of copper chromate along with other by-products .
化学反应分析
Copper chromate undergoes various types of chemical reactions, including:
Oxidation: Copper chromate can be oxidized to form copper chromite (CuCr₂O₄).
Reduction: It can be reduced to form copper oxide and chromium oxide.
Substitution: Copper chromate can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of an oxidizing agent.
Reduction: Often carried out using reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves reacting with other salts or acids under controlled conditions.
Major Products Formed:
Oxidation: Copper chromite (CuCr₂O₄)
Reduction: Copper oxide (CuO) and chromium oxide (Cr₂O₃)
Substitution: Various substituted chromates depending on the reacting anion
相似化合物的比较
Copper chromate can be compared with other chromate compounds such as:
Potassium chromate (K₂CrO₄): Similar in reactivity but differs in solubility and applications.
Sodium chromate (Na₂CrO₄): Also used as a pigment and in industrial processes but has different solubility properties.
Zinc chromate (ZnCrO₄): Primarily used as a corrosion inhibitor in paints and coatings.
Uniqueness of Copper Chromate: Copper chromate’s unique properties, such as its vibrant green color and specific catalytic activity, make it distinct from other chromates. Its ability to act as a catalyst in various reactions and its applications in multiple industries highlight its versatility .
属性
IUPAC Name |
copper;dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Cu.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQHOJABIQOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrCuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893937 | |
| Record name | Copper chromate(VI) (CuCrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Reddish-brown solid; Practically insoluble in water; [Merck Index] Brown crystalline powder; [MSDSonline] | |
| Record name | Chromic acid (H2CrO4), copper(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cupric chromate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9290 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13548-42-0 | |
| Record name | Cupric chromate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), copper(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper chromate(VI) (CuCrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G552ZJ16K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q1: Can microwave treatment enhance the effectiveness of copper chromate as a wood preservative?
A4: Yes, studies indicate that microwave pre-treatment can significantly improve the impregnation properties of fir wood with copper chromate. [] This includes enhanced retention, penetration depth, and impregnated area, but might have a limited effect on leaching. []
Q2: What are the limitations of copper chromate in wood preservation?
A5: While effective against many fungal species, copper chromate may not provide complete protection against copper-tolerant brown rot fungi. [] This limitation highlights the need for co-biocides or alternative treatments for wood in ground contact. []
Q3: What is the molecular formula and structure of basic copper chromate?
A6: Basic copper chromate is represented by the formula CuCrO4.2CuO.2H2O. [] Interestingly, it exhibits an unusual isomorphism with antlerite, Cu3(SO4)(OH)4, where chromium replaces sulfur in the crystal structure. []
Q4: How does copper chromate contribute to methanol synthesis?
A10: Research suggests that copper chromate plays a crucial role in a novel liquid-phase methanol synthesis process. [, ] It participates in a two-step reaction: carbonylation occurring near the catalyst surface and hydrogenolysis taking place directly on the surface. [, ] This synergistic interaction between the two reactions enhances methanol production. [, ]
Q5: What are the environmental concerns associated with copper chromate?
A11: Copper chromate, like many copper-based wood preservatives, can leach into the surrounding environment. [, ] While considered less toxic than CCA, its release, particularly copper, raises ecological concerns. []
Q6: How does the toxicity of copper chromate compare to other wood preservatives?
A12: Although copper chromate is generally considered less toxic than CCA, it still poses environmental risks. [] Studies show that its leaching rate can be higher than CCA, especially for copper. [] The impact of leached copper on aquatic life is a significant concern. [, ]
Q7: What are the implications of phasing out copper chromate for residential use?
A13: Withdrawing copper chromate from residential applications, similar to the phasing out of CCA, drives the need for safer and equally effective alternatives. [] This has led to the development of several arsenic-free copper-based wood preservatives, such as ACQ, CBA, and copper HDO. []
Q8: What are some alternatives to copper chromate in wood preservation?
A14: With growing concerns about the environmental impact of copper chromate, researchers and the wood preservation industry are actively exploring alternatives, focusing on less toxic and equally effective options. [] Some of these alternatives include:
- Alkaline Copper Quat (ACQ): This water-based preservative relies on copper as the primary biocide and quaternary ammonium compounds to combat copper-tolerant fungi. []
- Copper Azole (CBA-A and CA-B): These preservatives utilize copper in combination with azole co-biocides, offering broad-spectrum protection against fungi and insects. []
- Copper Citrate (CC): This environmentally friendly option utilizes copper citrate as the active ingredient, minimizing the use of heavy metals. []
- Copper HDO (CX-A): This waterborne preservative system combines copper with a high degree of organic substitution, aiming for improved fixation and reduced leaching. []
Q9: What factors drive the search for copper chromate alternatives?
A9: The quest for suitable alternatives to copper chromate stems from several key factors:
- Environmental Concerns: The leaching of copper and chromium from treated wood poses risks to ecosystems and human health. [, ]
- Regulatory Restrictions: The phasing out of copper chromate in residential applications in some regions necessitates finding viable replacements. []
- Performance Requirements: New alternatives must match or exceed the efficacy of copper chromate in protecting wood from decay and insects. []
Q10: How can we identify the presence of copper chromate in treated wood?
A16: Laser-induced breakdown spectroscopy (LIBS) has proven effective in detecting copper chromate in treated wood. [] This technique analyzes the atomic emission signal of chromium, allowing for on-line sorting of treated and untreated wood products. []
Q11: How do researchers study the kinetics of copper chromate fixation in wood?
A11: Researchers employ various techniques to analyze copper chromate fixation kinetics:
- Chemical analysis: Measuring the concentration of copper and chromium ions in the treating solution and the treated wood over time helps determine the fixation rate. [, ]
- pH monitoring: The pH of the expressed solution changes as copper chromate reacts with wood components, providing insights into the fixation process. []
- Leaching tests: Evaluating the amount of copper and chromium leached from treated wood under controlled conditions helps assess fixation effectiveness and potential environmental impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


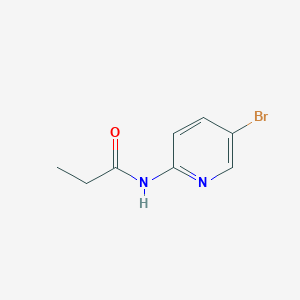
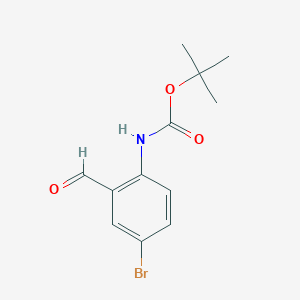
![[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B169041.png)
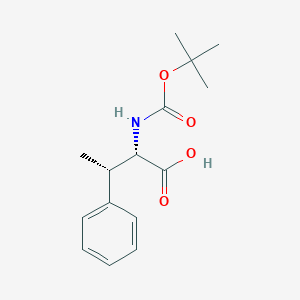
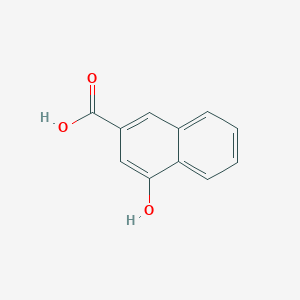
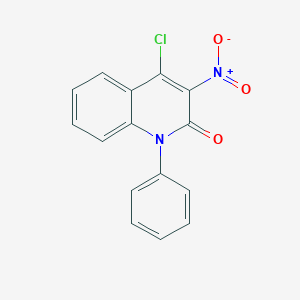
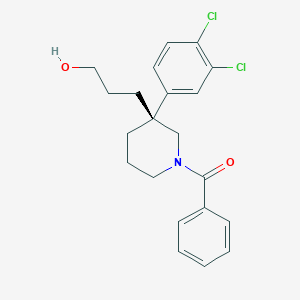
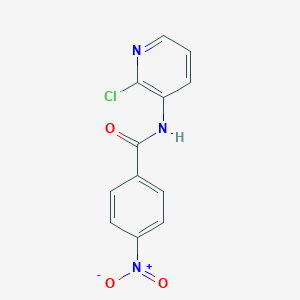
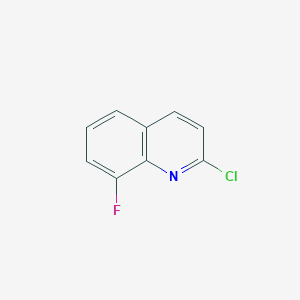
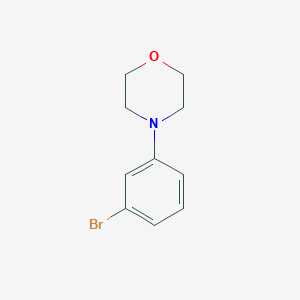
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
